L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]-
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Overview
Description
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is often used in organic synthesis as a protecting group for the thiol functionality, which is crucial in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the thiol group in L-cysteine. One common method is the reaction of L-cysteine with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Weak acids like acetic acid or dilute hydrochloric acid.
Major Products Formed
Oxidation: Disulfides of L-cysteine.
Reduction: Free thiol groups.
Substitution: L-cysteine and bis(4-methoxyphenyl)phenylmethanol.
Scientific Research Applications
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Helps in studying protein folding and structure by protecting thiol groups.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for various pharmaceuticals.
Industry: Used in the production of cosmetics and food additives.
Mechanism of Action
The primary mechanism of action for L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- involves the protection of the thiol group in L-cysteine. This protection prevents unwanted side reactions during chemical synthesis. The compound interacts with molecular targets by forming stable covalent bonds with the thiol group, thereby shielding it from reactive species .
Comparison with Similar Compounds
Similar Compounds
Dimethoxytrityl (DMT): Another protecting group used in nucleoside synthesis.
Benzylthiol: Used for thiol protection but less stable than bis(4-methoxyphenyl)phenylmethyl.
Uniqueness
L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where other protecting groups might fail .
Properties
CAS No. |
61137-70-0 |
---|---|
Molecular Formula |
C24H25NO4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-amino-3-[bis(4-methoxyphenyl)-phenylmethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H25NO4S/c1-28-20-12-8-18(9-13-20)24(17-6-4-3-5-7-17,30-16-22(25)23(26)27)19-10-14-21(29-2)15-11-19/h3-15,22H,16,25H2,1-2H3,(H,26,27) |
InChI Key |
MMPGFLZZIDSTQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)SCC(C(=O)O)N |
Origin of Product |
United States |
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